2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining various aromatic and heterocyclic compounds under controlled conditions.
Cyclization reactions: Forming the quinoline ring structure through intramolecular reactions.
Nitration and amination: Introducing nitro and amino groups to the aromatic rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and pressure control: Maintaining optimal conditions to ensure high yield and purity.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amino derivatives, while oxidation might produce various oxidized forms.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or activating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine, known for their antimalarial properties.
Nitroaromatic compounds: Such as nitrobenzene, used in various industrial applications.
Thiophene derivatives: Such as thiophene itself, used in organic electronics and materials science.
Uniqueness
2-AMINO-1-(4-METHYL-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its complex structure, combining multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-1-(4-methyl-2-nitrophenyl)-4-(5-nitrothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-11-5-6-13(15(9-11)25(28)29)24-14-3-2-4-16(27)20(14)19(12(10-22)21(24)23)17-7-8-18(32-17)26(30)31/h5-9,19H,2-4,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXSLNTMFLXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)CCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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